molecular formula C13H16N2O3 B11864509 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate CAS No. 62216-17-5

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

Cat. No.: B11864509
CAS No.: 62216-17-5
M. Wt: 248.28 g/mol
InChI Key: VJCNPRJMEOSJNK-UHFFFAOYSA-N
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Description

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a carbamoyl group, a methyl group, and an acetate group attached to a tetrahydroquinoline backbone. Tetrahydroquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the tetrahydroquinoline with an isocyanate or carbamoyl chloride under basic conditions.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, leading to the formation of different derivatives.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted tetrahydroquinolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.

    Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:

    Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.

    PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.

    DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.

Comparison with Similar Compounds

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be compared with other similar compounds, such as:

    Tetrahydroquinolinones: These compounds share a similar core structure but differ in their functional groups. They also exhibit biological activities, including anticancer and antimicrobial properties.

    Isoquinolinones: These compounds have a rigid isoquinoline core and are known for their PI3K inhibitory activity, making them useful in cancer therapy.

    2-Pyridones: These compounds are structurally related and exhibit antibacterial and antifungal activities. They are valuable in the development of antimicrobial agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.

Properties

CAS No.

62216-17-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate

InChI

InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17)

InChI Key

VJCNPRJMEOSJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1

Origin of Product

United States

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